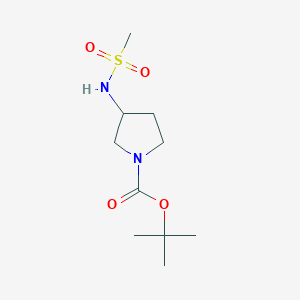![molecular formula C10H6Cl2N2S2 B8238065 Bis[5-chloropyridin-2-yl] disulfide CAS No. 78465-85-7](/img/structure/B8238065.png)
Bis[5-chloropyridin-2-yl] disulfide
Overview
Description
Bis[5-chloropyridin-2-yl] disulfide is an aromatic disulfide compound characterized by the presence of two 5-chloropyridin-2-yl groups connected by a disulfide bond. Disulfides are commonly found in pharmaceuticals, natural products, and biologically active molecules due to their stability and ability to undergo redox reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[5-chloropyridin-2-yl] disulfide typically involves the oxidative coupling of thiols. One common method is the reaction of 5-chloropyridine-2-thiol with an oxidizing agent such as molecular oxygen or iodine. The reaction is often carried out in an ethanol medium, which provides good yields without the need for additional catalysts or additives .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The oxidative coupling reaction can be scaled up using molecular oxygen as the oxidant, with ethanol as the solvent, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Bis[5-chloropyridin-2-yl] disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The chlorine atoms on the pyridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Molecular oxygen or iodine in ethanol.
Reduction: Dithiothreitol or sodium borohydride in aqueous or alcoholic solutions.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 5-chloropyridine-2-thiol.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Bis[5-chloropyridin-2-yl] disulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of disulfide bonds.
Biology: Employed in the study of protein folding and stabilization due to its ability to form disulfide bonds.
Medicine: Investigated for its potential use in drug development, particularly in the design of disulfide-containing pharmaceuticals.
Mechanism of Action
The mechanism of action of bis[5-chloropyridin-2-yl] disulfide involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can undergo redox reactions, where the disulfide bond is reduced to thiols or oxidized to sulfoxides or sulfones. These redox reactions are essential in various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Bis[5-chloropyridin-2-yl] sulfoxide
- Bis[5-chloropyridin-2-yl] sulfone
- Bis[5-chloropyridin-2-yl] thiol
Uniqueness
Bis[5-chloropyridin-2-yl] disulfide is unique due to its specific disulfide bond, which imparts stability and reactivity. Compared to its sulfoxide and sulfone analogs, the disulfide bond offers distinct redox properties that are valuable in various chemical and biological applications .
Properties
IUPAC Name |
5-chloro-2-[(5-chloropyridin-2-yl)disulfanyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2S2/c11-7-1-3-9(13-5-7)15-16-10-4-2-8(12)6-14-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGGXLBUSVZAKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)SSC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40999782 | |
| Record name | 2,2'-Disulfanediylbis(5-chloropyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40999782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78465-85-7 | |
| Record name | 5-Chloro-2-((5-chloro-2-pyridinyl)dithio)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078465857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC98831 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Disulfanediylbis(5-chloropyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40999782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(+/-)-4-tert-Butyl 2-ethyl 2,3-dihydrobenzo[b][1,4]oxazine-2,4-dicarboxylate](/img/structure/B8238005.png)

![Ethyl 2-[(2-bromopyridin-4-yl)oxy]acetate](/img/structure/B8238021.png)



![4-[(tert-Butyldimethylsilyl)oxy]butanenitrile](/img/structure/B8238034.png)

![[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] 4-methylbenzenesulfonate](/img/structure/B8238043.png)


![Tert-butyl[3-(bromomethyl)phenoxy]acetate](/img/structure/B8238082.png)
![tert-butyl 6-nitro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B8238094.png)
